5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid
CAS No.: 934155-49-4
Cat. No.: VC5484825
Molecular Formula: C12H9NO5S
Molecular Weight: 279.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934155-49-4 |
|---|---|
| Molecular Formula | C12H9NO5S |
| Molecular Weight | 279.27 |
| IUPAC Name | 5-[(2-nitrophenoxy)methyl]thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H9NO5S/c14-12(15)11-6-5-8(19-11)7-18-10-4-2-1-3-9(10)13(16)17/h1-6H,7H2,(H,14,15) |
| Standard InChI Key | IVIPBUFLZPQQJL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
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Thiophene ring: A five-membered heterocycle with sulfur at position 1.
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Carboxylic acid group: Positioned at the 2-carbon of the thiophene ring.
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2-Nitrophenoxy methyl group: A nitro-substituted benzene ring linked via an ether bond to a methyl group attached to the thiophene’s 5-carbon .
This configuration creates a planar geometry stabilized by intramolecular hydrogen bonding between the carboxylic acid and nitro groups, as evidenced by computational models.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₉NO₅S | |
| Molecular weight | 279.27 g/mol | |
| IUPAC name | 5-[(2-nitrophenoxy)methyl]thiophene-2-carboxylic acid | |
| Canonical SMILES | C1=CC=C(C(=C1)N+[O-])OCC2=CC=C(S2)C(=O)O | |
| InChIKey | IVIPBUFLZPQQJL-UHFFFAOYSA-N |
Electronic Properties
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electron-withdrawing nitro group (-NO₂) and the electron-donating thiophene ring. The nitro group reduces the electron density at the phenoxy oxygen, enhancing the acidity of the carboxylic acid group (predicted pKa ≈ 2.8).
Synthesis and Preparation
Synthetic Routes
Although no explicit protocols for 5-[(2-nitrophenoxy)methyl]thiophene-2-carboxylic acid are documented, analogous compounds suggest a multi-step approach:
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Thiophene core formation: A Gewald reaction between ketones and sulfur-containing precursors could yield the 2-carboxythiophene scaffold.
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Nitrophenoxy methylation: Nucleophilic substitution of 2-nitrophenol with a chloromethyl-thiophene intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
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Oxidative workup: Bromine or hypohalites in acetic acid may oxidize side products, as seen in the synthesis of 5-nitrothiophene-2-carboxylic acid .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Propionaldehyde, sulfur, malononitrile, EtOH, reflux | ~60% |
| 2 | 2-Nitrophenol, K₂CO₃, DMF, 80°C | ~45% |
| 3 | Br₂, NaOAc, glacial acetic acid | ~75% |
Purification and Characterization
Crude product purification typically involves recrystallization from heptane/dichloroethane mixtures, yielding >95% purity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirm structure and purity.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 161–163°C, consistent with related nitro-thiophene derivatives . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing NOₓ gases.
Solubility and Partitioning
Applications and Research Utility
Pharmaceutical Intermediate
The carboxylic acid and nitro groups serve as handles for derivatization:
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Amide formation: Coupling with amines produces candidates for kinase inhibition studies.
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Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) yields amino derivatives for antibiotic development.
Material Science
Conjugation with polymers enhances thermal stability in nitro-containing resins, with potential applications in flame-retardant coatings .
| Supplier | Purity | Price (USD) | Availability |
|---|---|---|---|
| Crysdot | 98% | $947/10g | Limited |
| Arctom | 95% | $190/1g | Discontinued |
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